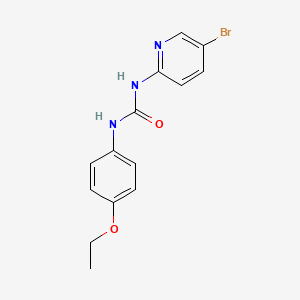

N-(5-溴-2-吡啶基)-N'-(4-乙氧基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl compounds. For compounds similar to N-(5-bromo-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, a one-pot synthesis approach from aniline derivatives and triphosgen or direct condensation of related aminopyridine with 4-bromobenzoyl isocyanate can be employed, demonstrating good yields under milder and environmentally friendly conditions (Thalluri et al., 2014).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(5-bromo-2-pyridinyl)-N'-(4-ethoxyphenyl)urea, can be characterized using single-crystal X-ray diffraction, revealing the presence of intramolecular and intermolecular hydrogen bonding that influences the compound's stability and reactivity. Studies have shown that these molecules can form highly complicated solid-state structures with unique hydrogen bonding patterns (Suresh Kumar et al., 2000).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including Lossen rearrangement and interactions with electrophiles to synthesize hydroxamic acids and further urea compounds. These reactions are crucial for extending the chemical versatility of N-(5-bromo-2-pyridinyl)-N'-(4-ethoxyphenyl)urea for potential applications in materials science and organic synthesis (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are critical for the application and processing of N-(5-bromo-2-pyridinyl)-N'-(4-ethoxyphenyl)urea. These properties can be tailored by modifying the molecular structure, as demonstrated by the synthesis of similar compounds with varying substituents, which can influence the compound's solubility and crystallinity (Suresh Kumar et al., 2000).

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, are influenced by the compound's molecular structure. The presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity towards nucleophiles and electrophiles, making it a versatile intermediate for various organic synthesis applications (Thalluri et al., 2014).

科学研究应用

苯硒代烯基和苯硫代基取代的嘧啶作为抑制剂

研究重点介绍了苯硒代烯基和苯硫代基取代的嘧啶通过锂化和随后添加亲电试剂的合成,产生了对特定酶具有抑制活性的化合物。这些化合物在急性感染的原代人淋巴细胞中表现出选择性的抗人免疫缺陷病毒活性,展示了它们的潜在治疗应用(Goudgaon 等,1993)。

嘧啶衍生物的抗病毒活性

另一项研究探索了 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶,证明了它们的抗病毒活性,特别是对逆转录病毒。这项研究强调了这些化合物在抑制人免疫缺陷病毒和莫洛尼鼠肉瘤病毒诱导的细胞病变方面的功效,突出了它们作为抗病毒剂的潜力(Hocková 等,2003)。

N-芳基-N'-(1-甲基-2-吡咯烷亚甲基)脲类的神经中枢系统活性剂

一项关于 N-芳基-N'-(1-甲基-2-吡咯烷亚甲基)脲类药理学筛选的研究揭示了具有抗焦虑活性和肌肉松弛特性的化合物。这项研究突出了这些化合物多样化的神经中枢系统活性及其潜在的治疗应用(Rasmussen 等,1978)。

用外源线粒体重新填充线粒体 DNA

在一项开创性研究中,耗尽线粒体 DNA 的人类细胞系用外源线粒体重新填充,阐明了线粒体功能和线粒体疾病的潜在治疗策略(King & Attardi,1989)。

脲衍生物的抗增殖活性

对 1-苯基-3-(4-(吡啶-3-基)苯基)脲衍生物的研究确定了对各种癌细胞系具有显着抗增殖活性的化合物。这项研究阐明了脲衍生物在癌症治疗中的潜力,展示了它们对肾癌和黑色素瘤细胞系的疗效(Al-Sanea 等,2018)。

细胞分裂素样活性及生根促进

脲衍生物已被确定为细胞分裂和分化的正调节剂,某些化合物表现出细胞分裂素样活性。这项研究有助于我们了解植物形态发生和农业应用的潜力(Ricci & Bertoletti,2009)。

属性

IUPAC Name |

1-(5-bromopyridin-2-yl)-3-(4-ethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c1-2-20-12-6-4-11(5-7-12)17-14(19)18-13-8-3-10(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTVQPOJVPPCPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![N~1~,N~1~-diethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5501749.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![4-({3-[(benzylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5501781.png)

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5501837.png)